methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound with a unique structure that includes a cycloheptapyridazine ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps. The starting materials often include cycloheptapyridazine derivatives and piperidine derivatives. The key steps in the synthesis may involve:
Formation of the cycloheptapyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the compound to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins: These compounds share a similar hexahydro structure but differ in the specific ring systems and functional groups.
Indole Derivatives: Indole derivatives are another class of compounds with significant biological activity, though they have a different core structure.
Uniqueness
Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of a cycloheptapyridazine ring fused with a piperidine ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl {1-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a range of biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H23N3O4 and a molecular weight of 365.4 g/mol. The structure includes a piperidine ring and a cycloheptapyridazine moiety, which contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C19H23N3O4 |
Molecular Weight | 365.4 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.
Antiviral Activity
A study evaluated the antiviral efficacy of related compounds against various viruses such as HSV and HCV. The results indicated that similar derivatives exhibited significant inhibitory effects on viral replication. This suggests that methyl {1-[(3-oxo...]} may also have potential in antiviral applications due to structural similarities.
Antioxidant Properties
Research has shown that compounds with similar structural motifs exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. These properties could be beneficial in preventing cellular damage associated with various diseases.
Antimicrobial Efficacy
A series of tests demonstrated that related piperidine derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Case Study 1: Antiviral Evaluation
In vitro studies were conducted to assess the antiviral activity of methyl {1-[...]} against HSV and HCV. The compound demonstrated an IC50 value comparable to established antiviral agents, indicating its potential as a therapeutic candidate for viral infections.
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of dihydroorotate dehydrogenase (DHODH) by related compounds showed promising results. The inhibition was confirmed through enzymatic assays and cell-based assays for viral replication.
Properties
Molecular Formula |
C19H27N3O4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 2-[1-[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C19H27N3O4/c1-26-19(25)11-14-7-9-21(10-8-14)18(24)13-22-17(23)12-15-5-3-2-4-6-16(15)20-22/h12,14H,2-11,13H2,1H3 |
InChI Key |
ZBDRGNCSIDCYDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
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